molecular formula C10H14N2O3 B14835834 Methyl 4-(2-aminoethyl)-6-methoxypyridine-2-carboxylate

Methyl 4-(2-aminoethyl)-6-methoxypyridine-2-carboxylate

Cat. No.: B14835834
M. Wt: 210.23 g/mol
InChI Key: PXGHUQGWDXDORM-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)-6-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the 6th position, an aminoethyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoethyl)-6-methoxypyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-aminoethyl)pyridine with methyl 6-methoxypyridine-2-carboxylate under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction is carried out at elevated temperatures, usually between 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, advanced catalysts, and automated reaction monitoring systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethyl)-6-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used. These reactions are often performed in inert solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are usually conducted in the presence of a base or acid catalyst at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

Methyl 4-(2-aminoethyl)-6-methoxypyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminoethyl)-6-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor, activator, or modulator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-aminoethyl)pyridine-2-carboxylate: Lacks the methoxy group at the 6th position.

    Methyl 6-methoxypyridine-2-carboxylate: Lacks the aminoethyl group at the 4th position.

    4-(2-aminoethyl)-6-methoxypyridine: Lacks the carboxylate ester group at the 2nd position.

Uniqueness

Methyl 4-(2-aminoethyl)-6-methoxypyridine-2-carboxylate is unique due to the presence of all three functional groups (methoxy, aminoethyl, and carboxylate ester) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-(2-aminoethyl)-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-9-6-7(3-4-11)5-8(12-9)10(13)15-2/h5-6H,3-4,11H2,1-2H3

InChI Key

PXGHUQGWDXDORM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)OC)CCN

Origin of Product

United States

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